
n-(2-Aminophenyl)-4-((6-fluoro-2h-indazol-2-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(2-Aminophenyl)-4-((6-fluoro-2h-indazol-2-yl)methyl)benzamide: is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often studied for their potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-(2-Aminophenyl)-4-((6-fluoro-2h-indazol-2-yl)methyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indazole Core: Starting from a suitable precursor, the indazole core can be synthesized through cyclization reactions.
Fluorination: Introduction of the fluorine atom into the indazole ring using fluorinating agents.
Coupling Reaction: The indazole derivative is then coupled with a benzamide derivative through a condensation reaction, often using coupling reagents like EDCI or DCC.
Amination: Introduction of the amino group into the phenyl ring through nucleophilic substitution or other suitable methods.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the indazole ring.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amino groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or modify substituents on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while substitution could introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
n-(2-Aminophenyl)-4-((6-fluoro-2h-indazol-2-yl)methyl)benzamide:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, such as anticancer or anti-inflammatory activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of n-(2-Aminophenyl)-4-((6-fluoro-2h-indazol-2-yl)methyl)benzamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in disease pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
n-(2-Aminophenyl)benzamide: Lacks the indazole and fluorine substituents.
4-((6-Fluoro-2h-indazol-2-yl)methyl)benzamide: Lacks the amino group on the phenyl ring.
n-(2-Aminophenyl)-4-methylbenzamide: Lacks the indazole and fluorine substituents.
Uniqueness
The presence of both the indazole ring and the fluorine atom in n-(2-Aminophenyl)-4-((6-fluoro-2h-indazol-2-yl)methyl)benzamide may confer unique biological activities and chemical properties, making it a compound of interest for further research and development.
Propriétés
Numéro CAS |
920314-92-7 |
|---|---|
Formule moléculaire |
C21H17FN4O |
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
N-(2-aminophenyl)-4-[(6-fluoroindazol-2-yl)methyl]benzamide |
InChI |
InChI=1S/C21H17FN4O/c22-17-10-9-16-13-26(25-20(16)11-17)12-14-5-7-15(8-6-14)21(27)24-19-4-2-1-3-18(19)23/h1-11,13H,12,23H2,(H,24,27) |
Clé InChI |
LDKLGMGPUZHJHY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)CN3C=C4C=CC(=CC4=N3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


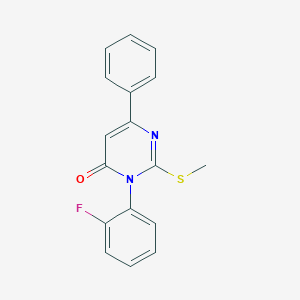
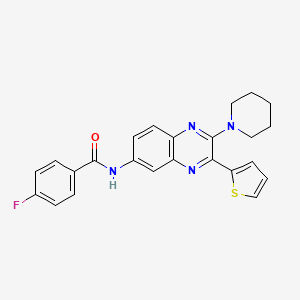
![4-Chloro-5-[(4-chlorophenyl)methoxy]-2-propylpyridazin-3(2H)-one](/img/structure/B12924094.png)

![3,5-Di([1,1'-biphenyl]-4-yl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B12924107.png)
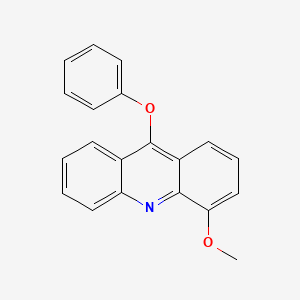
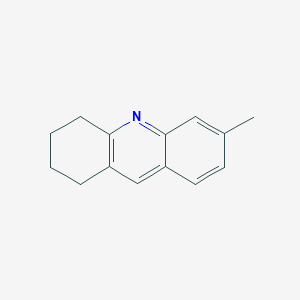
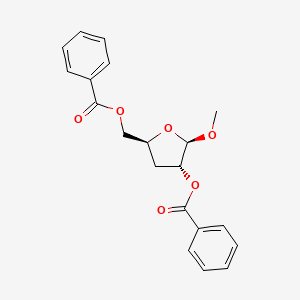
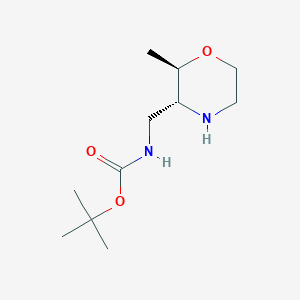
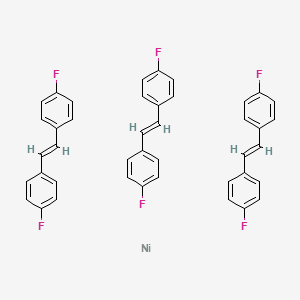
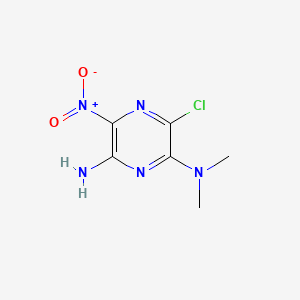


![(4aR,6R,7aS)-2-hydroxy-6-(6-methylsulfanylpurin-9-yl)-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinine 2-oxide](/img/structure/B12924148.png)
